molecular formula C8H15NO B6270111 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine CAS No. 1807885-25-1

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine

Cat. No.: B6270111
CAS No.: 1807885-25-1
M. Wt: 141.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine: is a heterocyclic compound that features a fused pyran and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dihydropyran under acidic or basic conditions to facilitate the ring closure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce fully hydrogenated pyran derivatives .

Scientific Research Applications

Chemistry: In chemistry, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Uniqueness: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine stands out due to its fused pyran and pyridine ring system, which imparts unique chemical and physical properties.

Properties

CAS No.

1807885-25-1

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.